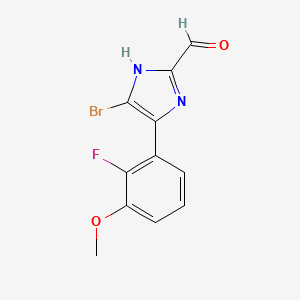
5-Bromo-4-(2-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022712” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022712” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to ensure the desired reaction pathway and to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of “MFCD33022712” is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities while maintaining quality and consistency. Key aspects include:
Batch Processing: Large batches are processed in reactors, with careful monitoring of reaction parameters.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production time.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
“MFCD33022712” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD33022712” include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum catalysts.
Major Products Formed
The major products formed from the reactions of “MFCD33022712” depend on the specific reaction conditions and reagents used
Scientific Research Applications
“MFCD33022712” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD33022712” involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: The compound may bind to enzymes, inhibiting or activating their activity.
Interaction with Receptors: It may interact with cellular receptors, triggering specific signaling pathways.
Modulation of Gene Expression: The compound can influence gene expression, leading to changes in cellular function.
Properties
Molecular Formula |
C11H8BrFN2O2 |
|---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
5-bromo-4-(2-fluoro-3-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-7-4-2-3-6(9(7)13)10-11(12)15-8(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
NNTOSDMGOGSQBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)

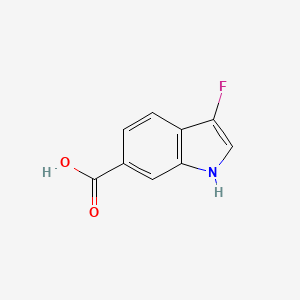


![5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
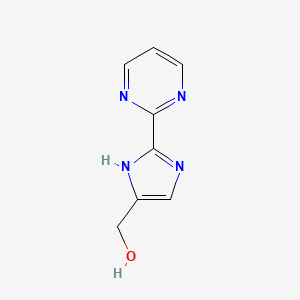
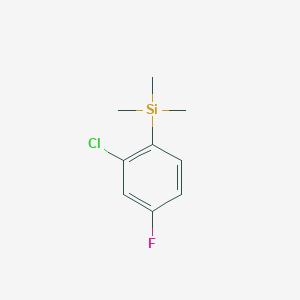
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
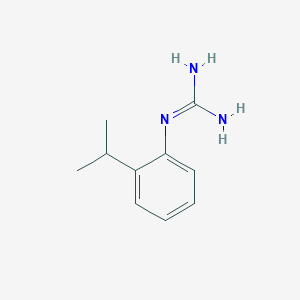
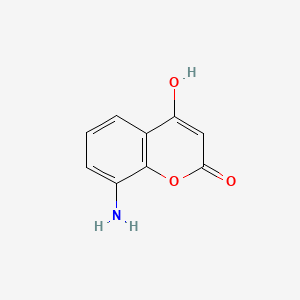
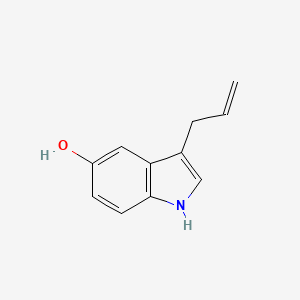
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)

